molecular formula C13H12FNO2 B11878214 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester CAS No. 948290-76-4

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B11878214
CAS No.: 948290-76-4
M. Wt: 233.24 g/mol
InChI Key: WZHYAYYENAGSMB-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and ethyl chloroformate.

    Esterification: The carboxylic acid group at the 3rd position is esterified using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
  • 7-Methoxy-2-methylquinoline-3-carboxylic acid
  • 7-Chloro-8-methylquinoline-3-carboxylic acid

Uniqueness

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to the specific positioning of the fluorine atom, methyl group, and ethyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

948290-76-4

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 7-fluoro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H12FNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3

InChI Key

WZHYAYYENAGSMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)F)C

Origin of Product

United States

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